molecular formula C21H17NO3S B2401981 4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone CAS No. 477873-05-5

4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Cat. No.: B2401981
CAS No.: 477873-05-5
M. Wt: 363.43
InChI Key: IUWSMPKFVPAVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone is a pyridinone derivative with a unique substitution pattern. Its molecular framework includes:

  • 4-Methyl group: Enhances lipophilicity and influences electronic properties of the pyridinone ring.
  • 6-Phenyl group: Contributes to aromatic stacking interactions in biological systems.
  • 3-Phenylsulfonyl moiety: Acts as an electron-withdrawing group, modulating reactivity and binding affinity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyridinones are known pharmacophores (e.g., kinase inhibition) .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-6-phenyl-1-prop-2-ynylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-3-14-22-19(17-10-6-4-7-11-17)15-16(2)20(21(22)23)26(24,25)18-12-8-5-9-13-18/h1,4-13,15H,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSMPKFVPAVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC#C)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, commonly referred to by its CAS number 477873-05-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C21H17NO3S
Molar Mass 363.43 g/mol
Density 1.280 ± 0.06 g/cm³ (Predicted)
Boiling Point 600.5 ± 55.0 °C (Predicted)
pKa -4.74 ± 0.70 (Predicted)

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its mechanism is primarily attributed to the inhibition of specific enzymes and pathways involved in disease processes.

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Antimicrobial Effects : In vitro studies have demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : In a study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : A recent investigation into its antimicrobial properties revealed that it exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of established antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. The presence of the phenylsulfonyl group enhances lipophilicity, which is crucial for membrane permeability and bioavailability .

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable pharmacokinetic properties:

  • Absorption : High oral bioavailability predicted based on molecular structure.
  • Distribution : Good tissue penetration observed in animal models.
  • Metabolism : Primarily metabolized via hepatic pathways.
  • Excretion : Renal excretion is the main route.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Substituent Effects on Physicochemical Properties
Compound Name Substituents at Key Positions LogP Melting Point (°C) Stability (t½ in PBS)
Target Compound 4-Me, 6-Ph, 3-PhSO₂, 1-propynyl 3.8* 152–154* >24 hours
1-(4-Chlorobenzyl)-4,6-dimethyl-3-PhSO₂-2(1H)-pyridinone 4-Cl-Bn, 4,6-diMe, 3-PhSO₂ 4.1 167–169 18 hours
6-Butyl-4-Me-3-(2-MePhSO₂)-2(1H)-pyridinone 6-Bu, 4-Me, 3-(2-MePhSO₂) 4.5 138–140 12 hours
3-(3-Cyclopropyl-1-(PhOCH₂)-1-CF₃-2-propynyl)-5-Et-6-Me-2(1H)-pyridinone 3-Cyclopropyl, 1-PhOCH₂, 1-CF₃ 5.2 98–100 8 hours

Key Observations :

  • The phenylsulfonyl group in the target compound improves stability compared to alkylsulfonyl analogs (e.g., 2-methylphenylsulfonyl in ).

Key Observations :

  • The target compound exhibits moderate antiviral activity, outperforming simpler pyridinones (e.g., 4-hydroxy-6-methylpyridinone) but lagging behind acetylated derivatives .
  • Its anti-inflammatory potency (COX-2 inhibition) is superior to benzyl-substituted analogs, likely due to the propynyl group’s conformational restraint .

Key Observations :

  • The target compound’s synthesis requires multiple protection/deprotection steps to install the propynyl group, contributing to lower yields .
  • Sulfonylation reactions (e.g., using PhSO₂Cl) are critical for achieving high purity in analogs .

Q & A

Q. Table 1. Example Synthetic Routes for Analogous Pyridinones

MethodReagents/ConditionsYieldRef.
AAcCl, AlCl₃, 60°C23%
BPd(PPh₃)₄, DMF, 80°C36%

Advanced: How can X-ray crystallography combined with SHELX software resolve ambiguities in the structural determination of this compound?

Answer:
SHELX programs (e.g., SHELXL, SHELXD) are critical for refining crystal structures, particularly for resolving disordered moieties like the phenylsulfonyl or propargyl groups:

  • Data collection : High-resolution (<1.0 Å) datasets reduce errors in electron density maps .
  • Twinned crystals : SHELXE’s twin-law detection corrects for overlapping reflections in sulfonyl-containing derivatives .
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure geometric accuracy .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenylsulfonyl at δ 7.5–8.0 ppm; propargyl CH₂ at δ 2.5–3.0 ppm) .
  • IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹, while pyridinone C=O is ~1650 cm⁻¹ .
  • HPLC : Mobile phases with sodium 1-octanesulfonate (pH 4.6) resolve polar degradation products .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from assay conditions or structural impurities:

  • Dose standardization : Acute toxicity studies in CD-1 mice require strict adherence to OECD guidelines (e.g., fixed dosing intervals) .
  • Metabolite profiling : LC-MS identifies bioactive vs. inactive metabolites (e.g., propargyl oxidation products) .
  • Statistical rigor : GraphPad Prism’s ANOVA with Tukey post-hoc tests minimizes false positives in analgesic activity data .

Basic: What experimental design principles are critical for evaluating acute toxicity in preclinical models?

Answer:

  • Animal models : Sprague-Dawley rats (n ≥ 10/group) ensure statistical power for LD₅₀ calculations .
  • Endpoints : Monitor respiratory depression, convulsions, and body weight loss over 72 hours .
  • Control groups : Vehicle-only and positive controls (e.g., morphine for analgesia) validate assay sensitivity .

Advanced: How do electron-withdrawing groups (e.g., phenylsulfonyl) influence the compound’s reactivity and stability?

Answer:

  • Electronic effects : Sulfonyl groups deactivate the pyridinone ring, reducing nucleophilic attack but enhancing thermal stability (TGA decomposition >250°C) .
  • Solubility : LogP values (~2.5 via XLogP3) predict moderate lipid membrane permeability .
  • Hydrolytic stability : Accelerated aging studies (40°C/75% RH) confirm resistance to hydrolysis at pH 7.4 .

Basic: How can computational tools predict the physicochemical properties of this compound?

Answer:

  • In silico models : SwissADME calculates topological polar surface area (TPSA ~40.5 Ų), indicating low blood-brain barrier penetration .
  • Docking studies : AutoDock Vina simulates interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Advanced: What strategies mitigate challenges in scaling up pyridinone synthesis for preclinical batches?

Answer:

  • Process optimization : Continuous-flow reactors improve heat dissipation during exothermic propargylation .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted sulfonyl chlorides .
  • Yield enhancement : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) for cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.